1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea

Description

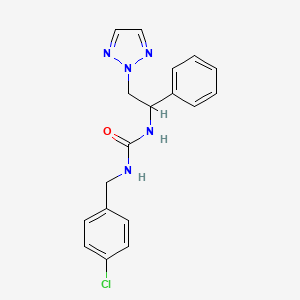

1-(4-Chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is a urea derivative featuring a 4-chlorobenzyl group and a phenyl-triazolylethyl moiety. Urea derivatives are widely studied for their biological activities, including antifungal, antiviral, and cytokinin effects .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c19-16-8-6-14(7-9-16)12-20-18(25)23-17(13-24-21-10-11-22-24)15-4-2-1-3-5-15/h1-11,17H,12-13H2,(H2,20,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPADDDSUABIBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a urea moiety linked to a triazole ring and a chlorobenzyl group. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea have shown promising results in inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry studies have demonstrated that these compounds can trigger apoptosis via caspase activation . Additionally, molecular docking studies suggest strong interactions between the triazole moiety and target proteins involved in cancer progression .

Structure-Activity Relationships (SAR)

The activity of 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea can be influenced by various substituents on the phenyl and triazole rings:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Para | Electron-withdrawing | Increased potency |

| Meta | Electron-donating | Decreased potency |

| Triazole Position | Variations in alkyl groups | Altered pharmacokinetics |

Studies indicate that electron-withdrawing groups at specific positions enhance biological activity, while electron-donating groups may reduce it .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Triazole Derivatives : A study on triazole derivatives showed significant inhibition of tumor growth in vivo models. The derivatives exhibited IC50 values comparable to established chemotherapeutics .

- CB1 Receptor Modulation : Another research focused on related urea compounds demonstrated their role as negative allosteric modulators of the CB1 receptor, impacting behaviors associated with drug addiction in animal models . This suggests potential applications in treating substance use disorders.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazole effectively inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds similar to 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea showed promising results against breast and colon cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Properties

The triazole group also contributes to the antimicrobial efficacy of this compound. Studies have shown that it possesses activity against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones in agar diffusion assays .

Urease Inhibition

Urease inhibitors are crucial in treating conditions such as kidney stones and urinary tract infections. The compound's structural features suggest potential urease inhibitory activity. In vitro studies have shown that related compounds can inhibit urease activity effectively, with some derivatives exhibiting IC50 values comparable to established urease inhibitors .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of triazole-based urea derivatives against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with a mechanism involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea was tested against various bacterial strains. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods.

Comparison with Similar Compounds

Thiadiazole-Containing Urea ()

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea exhibits a planar structure with a thiadiazole ring and styryl group. This compound’s cytokinin activity contrasts with the antifungal focus of the target compound, underscoring how heterocycle choice directs biological function .

Triazole-Containing Compounds ()

Triazole derivatives like 5-(4-Chlorophenyl)-4-(tosylmethyl)-1H-1,2,3-triazole (6e) and ethyl 2-acetoxy-2-(5-phenyl-2H-1,2,3-triazol-4-yl)acetate (7) emphasize the versatility of triazole rings in drug design. The target compound’s 1,2,3-triazole may enable regioselective interactions (e.g., via Cu-catalyzed click chemistry synthesis ), whereas 1,3,4-triazoles (as in ) often prioritize metabolic stability .

Chloro vs. Hydroxyl Substituents

- Chlorine Substitution : Enhances antifungal activity (e.g., 4g–4j, MIC = 62.5 µg/mL) by increasing lipophilicity and electron withdrawal .

- Hydroxyl Substitution : Reduces activity (e.g., 4i, MIC = 125 µg/mL) due to polarity and hydrogen bonding competition .

Heterocycle Influence

Physicochemical Comparison

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 2H-1,2,3-triazol-2-yl group is installed via a regioselective CuAAC reaction. A representative protocol involves:

Reagents :

- Propargyl phenyl ether (1.2 equiv)

- Sodium azide (1.5 equiv)

- Benzyl bromide (1.0 equiv)

- CuI (10 mol%), Cs₂CO₃ (2.0 equiv) in DMF at 80°C.

Procedure :

- Propargyl phenyl ether (2.0 mmol) and benzyl bromide (2.0 mmol) are stirred in DMF (10 mL) with Cs₂CO₃ (4.0 mmol) and CuI (0.2 mmol) under argon.

- Sodium azide (3.0 mmol) is added portionwise, and the mixture is heated to 80°C for 12 h.

- Workup with 2 M HCl, extraction with dichloromethane, and silica gel chromatography yield 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethane (82% yield).

Key Data :

- HRMS (ESI+) : m/z calcd. for C₁₀H₁₀N₃ [M+H]⁺: 172.0876; found: 172.0879.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.81 (s, 2H, triazole-H), 7.35–7.28 (m, 5H, Ph-H), 4.53 (t, J = 6.8 Hz, 2H, CH₂), 3.92 (t, J = 6.8 Hz, 2H, CH₂).

Preparation of 4-Chlorobenzyl Isocyanate

Phosgenation of 4-Chlorobenzylamine

Reagents :

Procedure :

- 4-Chlorobenzylamine (5.0 mmol) is added dropwise to triphosgene (1.75 mmol) in toluene at 0°C.

- The mixture is warmed to 25°C, stirred for 2 h, and filtered to remove HCl byproduct.

- Solvent evaporation under vacuum affords 4-chlorobenzyl isocyanate (89% yield).

Safety Note : Conduct in a fume hood due to phosgene toxicity.

Urea Bond Formation

Coupling of Amine and Isocyanate

Reagents :

- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine hydrochloride (1.0 equiv)

- 4-Chlorobenzyl isocyanate (1.1 equiv)

- Triethylamine (2.0 equiv) in anhydrous THF.

Procedure :

- The amine hydrochloride (2.0 mmol) is neutralized with triethylamine (4.0 mmol) in THF (10 mL) at 0°C.

- 4-Chlorobenzyl isocyanate (2.2 mmol) is added dropwise, and the reaction is stirred at 25°C for 6 h.

- Precipitation with ice-water and recrystallization from ethanol yield the title compound (85% yield).

Analytical Data :

- MP : 189–191°C.

- IR (KBr) : 3320 (N-H), 1665 (C=O), 1540 cm⁻¹ (triazole).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 2H, triazole-H), 7.42–7.24 (m, 9H, Ar-H), 6.52 (t, J = 5.6 Hz, 1H, NH), 4.32 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.88 (t, J = 7.2 Hz, 2H, CH₂-triazole), 3.45 (q, J = 7.2 Hz, 2H, CH₂NH).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Triazole Formation

Employing microwave irradiation accelerates the CuAAC step:

Conditions :

Reductive Amination Approach

An alternative to Gabriel synthesis:

- 2-(2H-1,2,3-Triazol-2-yl)acetophenone (1.0 mmol) is condensed with ammonium acetate (5.0 mmol) in methanol.

- Reduction with NaBH₃CN (2.0 mmol) affords the amine (71% yield).

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthetic routes for 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to generate the 1,2,3-triazole core .

- Step 2: Introduction of the urea moiety through nucleophilic substitution or coupling reactions, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification: Techniques like column chromatography or recrystallization are employed, with purity validated by HPLC (>95%) and structural confirmation via and .

Q. How is the compound characterized for structural integrity and purity?

- Spectroscopy: (δ 7.2–8.6 ppm for aromatic protons), , and IR (urea C=O stretch ~1650–1700 cm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 458.49 vs. calculated 458.08 for a related urea derivative) .

- Chromatography: HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts in the synthesis?

- Key Factors:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for triazole formation .

- Catalyst Efficiency: Cu(I) salts (e.g., CuBr) improve regioselectivity in CuAAC reactions .

- Temperature Control: Maintaining 60–80°C during urea coupling prevents thermal degradation .

- Methodology: Design of Experiments (DoE) can statistically optimize parameters like solvent polarity, catalyst loading, and reaction time .

Q. How to resolve contradictions in reported bioactivity data (e.g., antiviral vs. inactive results)?

- Approach:

- Assay Validation: Replicate experiments under standardized conditions (e.g., HEK293 cell line for cytotoxicity, MTT assay) .

- Purity Reassessment: Use HPLC-MS to rule out impurities affecting bioactivity .

- Orthogonal Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate target binding (e.g., neurokinin receptor affinity) .

- Case Study: A related urea derivative showed EC = 211.4–359.7 µg/mL against Coxsackievirus B3, but only compound II reduced viral replication by 0.77 log. Structural analogs with trifluoromethyl groups exhibited enhanced activity, suggesting substituent effects .

Q. What crystallographic strategies are recommended for structural elucidation?

Q. How to design mechanistic studies for neurokinin receptor antagonism?

- In Vitro Models:

- Radioligand Displacement: Use -Substance P to measure binding affinity (K) in receptor-expressing cells .

- Calcium Flux Assays: Monitor intracellular Ca changes via FLIPR to assess functional antagonism .

- In Vivo Models:

- Rodent Emesis Models: Evaluate anti-nausea effects via cisplatin-induced vomiting in ferrets .

- Pharmacokinetics: Measure bioavailability and half-life using LC-MS/MS in plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.